Human ALDH3A1 Inhibition: Target Engagement Quantified Against Enzyme Substrate Class
4-Chloro-2-methoxy-5-methylbenzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in cancer stem cell survival and chemoresistance. In a spectrophotometric assay measuring inhibition of ALDH3A1-mediated benzaldehyde oxidation with a 1-minute preincubation period, the compound exhibited an IC50 value of 2,100 nM [1]. A structurally related derivative from the same patent series (US9328112, compound B37) showed approximately two-fold higher potency with an IC50 of 1,000 nM under identical assay conditions [2]. This quantitative difference enables researchers to select the specific substitution pattern that best matches their desired potency window for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | Comparator (US9328112, B37; a related sulfonamide-containing analog): IC50 = 1,000 nM |
| Quantified Difference | Target compound is 2.1-fold less potent than comparator |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric analysis |
Why This Matters
For procurement decisions in ALDH3A1-targeted drug discovery programs, the 2.1-fold difference in IC50 provides a quantifiable basis for selecting between closely related intermediates based on desired potency profile.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). Affinity Data: IC50 = 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. U.S. Patent US9328112, compound A24. View Source
- [2] BindingDB Entry BDBM50447069 (CHEMBL1492620). Affinity Data: IC50 = 1.00E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. U.S. Patent US9328112, compound B37. View Source
